molecular formula C10H9N3O6S B10810547 4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione

4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione

Cat. No.: B10810547
M. Wt: 299.26 g/mol
InChI Key: LBWNDIPOXJELLY-UHFFFAOYSA-N
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Description

4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione is an organic compound that features a piperazine ring substituted with a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione typically involves the reaction of piperazine-2,6-dione with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Nitro-benzenesulfonyl)-piperazine-2,6-dione involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in studying biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the nitrobenzenesulfonyl group and the piperazine-2,6-dione core. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research applications .

Properties

IUPAC Name

4-(4-nitrophenyl)sulfonylpiperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O6S/c14-9-5-12(6-10(15)11-9)20(18,19)8-3-1-7(2-4-8)13(16)17/h1-4H,5-6H2,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWNDIPOXJELLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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